D-Homoserine
CAS No.: 6027-21-0
VCID: VC21540418
Molecular Formula: C8H16N2O4S2
Molecular Weight: 119,12 g/mole
* For research use only. Not for human or veterinary use.

Description |
D-Homoserine is the D-enantiomer of homoserine, a non-essential amino acid derivative. It is recognized for its unique properties and applications in various fields, including biotechnology, pharmaceutical development, and plant growth promotion. This article provides an in-depth review of D-Homoserine, focusing on its chemical properties, biological roles, and research findings. Biological Roles and ApplicationsD-Homoserine serves as a building block for protein synthesis and is used in dietary supplements to enhance muscle recovery and growth, particularly in sports nutrition . It also plays a role in the synthesis of neurotransmitters, making it valuable in studies related to brain health and cognitive function . In biotechnology, D-Homoserine is utilized to optimize the production of amino acids and other valuable metabolites in microbial fermentation processes, enhancing yield and efficiency . Additionally, research indicates that it may contribute to plant growth and stress resistance, making it a candidate for agricultural applications aimed at improving crop yields . Metabolic Pathways and Enzymatic InvolvementD-Homoserine is involved in metabolic pathways related to amino acid synthesis. In bacteria like Escherichia coli, enzymes such as YgeA play a crucial role in the metabolism of D-homoserine. YgeA acts as an amino acid racemase, converting L-homoserine to D-homoserine and vice versa, which is important for bacterial growth and biofilm formation . Research Findings and ImplicationsRecent studies have highlighted the significance of D-homoserine in bacterial metabolism. For instance, the presence of D-homoserine can affect biofilm formation in bacteria, with YgeA-deficient strains showing impaired growth and reduced biofilm formation capabilities . Additionally, D-homoserine derivatives like homoserine lactones are involved in quorum sensing, influencing bacterial communication and virulence factor production. |
---|---|
CAS No. | 6027-21-0 |
Product Name | D-Homoserine |
Molecular Formula | C8H16N2O4S2 |
Molecular Weight | 119,12 g/mole |
IUPAC Name | (2R)-2-amino-4-hydroxybutanoic acid |
Standard InChI | InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
Standard InChIKey | ZTVZLYBCZNMWCF-PHDIDXHHSA-N |
Isomeric SMILES | C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N |
SMILES | C(CO)C(C(=O)O)N |
Canonical SMILES | C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Synonyms | D-Homocystine;6027-15-2;(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoicacid);UNII-56R9N4RH5F;C8H16N2O4S2;Homocystine,D-;NSC-206271;D-Homocystine[MI];(H-D-Hcys-OH)2;Butanoicacid,4,4'-dithiobis[2-amino-,(2R,2'R)-;H5134_SIGMA;56R9N4RH5F;CTK5B1226;MolPort-003-941-674;ZTVZLYBCZNMWCF-PHDIDXHHSA-N;CS-M1781;ZINC1712893;8983AB;ANW-63276;AKOS016003679;AJ-30808;AK-87799;4,4'-Dithiobis[(R)-2-aminobutyricacid];KB-206380;TC-152021 |
PubChem Compound | 2724170 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume